molecular formula C20H14F4N2O3 B2914472 1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 868678-23-3

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2914472
CAS No.: 868678-23-3
M. Wt: 406.337
InChI Key: MMKVCDLXJSNAIM-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydropyridine core, which is often associated with biological activity, and is substituted with fluorinated phenyl groups, enhancing its chemical stability and reactivity.

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the fluorinated phenyl groups: This step often involves nucleophilic aromatic substitution reactions where fluorinated phenyl groups are introduced to the dihydropyridine core.

    Final coupling reactions: The final step involves coupling the intermediate with 4-fluorophenylmethanol and 2-(trifluoromethyl)aniline under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo electrophilic aromatic substitution reactions. Reagents such as halogens and nitrating agents can be used under controlled conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyridine and tetrahydropyridine derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s dihydropyridine core is of interest due to its potential biological activity, including interactions with ion channels and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting cardiovascular and neurological conditions.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The fluorinated phenyl groups enhance the compound’s binding affinity and specificity, making it a potent modulator of these pathways.

Comparison with Similar Compounds

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a dihydropyridine core with fluorinated phenyl groups, providing a balance of stability, reactivity, and biological activity.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O3/c21-14-9-7-13(8-10-14)12-29-26-11-3-4-15(19(26)28)18(27)25-17-6-2-1-5-16(17)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKVCDLXJSNAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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